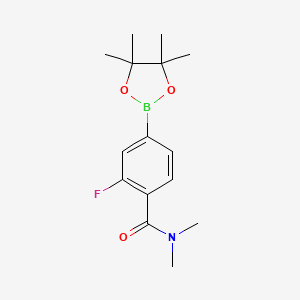
zinc;bromobenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;bromobenzene;iodide” is a coordination complex that involves zinc, bromobenzene, and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;bromobenzene;iodide typically involves the reaction of zinc with bromobenzene and iodide under controlled conditions. One common method is the Grignard reaction, where bromobenzene reacts with magnesium to form phenylmagnesium bromide, which then reacts with zinc iodide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Zinc;bromobenzene;iodide can undergo various types of chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.
Substitution: The bromobenzene moiety can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can oxidize the zinc center.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound.
Substitution: Electrophiles like halogens or nitro groups can substitute the hydrogen atoms on the benzene ring under acidic conditions.
Major Products Formed
Oxidation: Zinc oxide and substituted benzene derivatives.
Reduction: Zinc metal and reduced benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Zinc;bromobenzene;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of zinc;bromobenzene;iodide involves the coordination of zinc with bromobenzene and iodide ions. The zinc center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and enhancing the reactivity of the bromobenzene moiety. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simple aryl halide used in organic synthesis.
Iodobenzene: Another aryl halide with similar reactivity but different halogen.
Zinc Iodide: A zinc salt used in various chemical applications .
Uniqueness
Zinc;bromobenzene;iodide is unique due to its combination of zinc, bromobenzene, and iodide, which imparts distinct chemical properties and reactivity. The presence of zinc enhances the compound’s catalytic activity and its ability to participate in diverse chemical reactions, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H4BrIZn |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
zinc;bromobenzene;iodide |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
PLIIAGJFCAKUCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)Br.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)






![(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12336752.png)






